2-ethyl-1-(4-phenoxybutanoyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-15-9-6-7-13-18(15)17(19)12-8-14-20-16-10-4-3-5-11-16/h3-5,10-11,15H,2,6-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKLCOSRPQDKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 1 4 Phenoxybutanoyl Piperidine and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, 2-ethyl-1-(4-phenoxybutanoyl)piperidine, logically suggests a primary disconnection at the amide bond. This is a common and effective strategy for amides, as numerous methods exist for their formation from a carboxylic acid and an amine. This disconnection reveals two key precursors: 2-ethylpiperidine (B74283) and 4-phenoxybutanoic acid.
Further disconnection of the 4-phenoxybutanoic acid precursor at the ether linkage, following the principles of the Williamson ether synthesis, leads to phenol (B47542) and a 4-halobutanoic acid derivative. gordon.edumasterorganicchemistry.com This multi-step approach allows for the synthesis to begin from simple, commercially available starting materials.
Synthesis of Key Precursors: Piperidine (B6355638) Ring and Butanoyl Chains
The successful synthesis of the target compound hinges on the efficient preparation of its constituent building blocks.
Preparation of 2-Ethylpiperidine Building Block
2-Ethylpiperidine is a readily available chiral or racemic secondary amine. luxembourg-bio.com For laboratory and industrial-scale synthesis, several established methods can be employed for its preparation, primarily involving the reduction of 2-ethylpyridine (B127773).
One common method is the catalytic hydrogenation of 2-ethylpyridine over a noble metal catalyst such as platinum or rhodium. This method often proceeds with high yield and can be controlled to achieve the desired stereochemistry if a chiral catalyst is employed. Alternatively, chemical reduction using reagents like sodium in ethanol (B145695) can also effect the transformation.
Elaboration of the 4-Phenoxybutanoic Acid Moiety
The synthesis of 4-phenoxybutanoic acid can be efficiently achieved through the Williamson ether synthesis. gordon.edumasterorganicchemistry.comyoutube.comorganic-synthesis.comorganicchemistrytutor.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
A typical procedure involves the deprotonation of phenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide salt. This is followed by reaction with a 4-halobutanoic acid ester, for example, ethyl 4-bromobutanoate. The ester is subsequently hydrolyzed under acidic or basic conditions to yield the desired 4-phenoxybutanoic acid.
An alternative approach involves the reaction of phenol with γ-butyrolactone in the presence of a base. While less common for this specific ether synthesis, it represents a potential alternative route. The synthesis of a similar compound, 4-phenylbutyric acid, has been achieved by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization. wipo.intgoogleapis.comchemicalbook.comgoogle.comgoogle.com
N-Acylation Reactions for the Formation of the Piperidine Amide Bond
The final and critical step in the synthesis of this compound is the formation of the amide bond between the 2-ethylpiperidine nitrogen and the carbonyl carbon of 4-phenoxybutanoic acid. researchgate.net This transformation can be accomplished through several reliable methods.
One straightforward approach is the conversion of 4-phenoxybutanoic acid to its more reactive acyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). estranky.sk The resulting 4-phenoxybutanoyl chloride can then be reacted with 2-ethylpiperidine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. researchgate.net
Amide Coupling Reagents and Reaction Conditions
In modern organic synthesis, a wide array of coupling reagents are available to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. luxembourg-bio.comnih.govunimi.it These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Typical Conditions |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature, aprotic solvent (e.g., DCM, DMF), often with an additive like HOBt or DMAP |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Room temperature, aprotic solvent (e.g., DMF), requires a non-nucleophilic base (e.g., DIPEA) |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Room temperature, aprotic solvent (e.g., DMF), requires a non-nucleophilic base (e.g., DIPEA) |
The choice of coupling reagent and conditions depends on factors such as the scale of the reaction, the steric hindrance of the substrates, and the desired purity of the final product.
Optimization of Reaction Yields and Selectivity
To maximize the yield and purity of this compound, several factors in the N-acylation step can be optimized. The order of addition of reagents can be crucial; typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced.
The use of additives is a common strategy to improve efficiency and reduce side reactions. For instance, with carbodiimide (B86325) reagents, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization (if chiral centers are present adjacent to the carbonyl) and minimize the formation of N-acylurea byproducts. luxembourg-bio.com 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.
The choice of solvent and base is also important. Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. The base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt.
Optimization of the reaction temperature and time is also standard practice. While many coupling reactions proceed efficiently at room temperature, gentle heating or cooling may be necessary in some cases to improve the rate or selectivity.
Stereoselective Synthesis of Enantiopure this compound
The creation of a single enantiomer of this compound hinges on obtaining enantiopure 2-ethylpiperidine. The 4-phenoxybutanoic acid precursor can be synthesized through standard methods, such as the Williamson ether synthesis involving a phenoxide salt and an ethyl 4-halobutanoate, followed by ester hydrolysis, or via a Friedel-Crafts reaction between benzene and butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orggoogle.comgoogle.comgoogleapis.comchemicalbook.com The final amide coupling is typically achieved by reacting the enantiopure amine with an activated form of the carboxylic acid. The primary challenge and focus, therefore, lie in the asymmetric synthesis or resolution of the 2-ethylpiperidine intermediate.
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the loss of 50% of the material inherent in resolution processes. wikipedia.org Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of 2-ethylpiperidine, a prochiral precursor could be coupled to an auxiliary, followed by a diastereoselective cyclization or alkylation step. Commonly employed auxiliaries in the synthesis of nitrogen heterocycles include Evans oxazolidinones and sulfinamides. wikipedia.org For instance, an N-acyl derivative of an oxazolidinone can undergo diastereoselective conjugate addition to a suitable Michael acceptor, leading to the formation of the piperidine ring with controlled stereochemistry.
| Chiral Auxiliary Type | General Principle | Potential Application for 2-Ethylpiperidine Synthesis | Reference(s) |
| Evans Oxazolidinones | Attached to a substrate to direct alkylation or aldol (B89426) reactions via steric hindrance, controlling the approach of the electrophile. | An open-chain amino-alkene precursor could be acylated with a chiral oxazolidinone. Subsequent intramolecular reaction (e.g., aza-Michael addition) would form the piperidine ring diastereoselectively. | wikipedia.org |
| Ellman's Sulfinamide | Condensation with an amino ketone precursor would form a chiral N-sulfinyl imine. Diastereoselective reduction of the imine or addition of an organometallic reagent, followed by cyclization and removal of the auxiliary, would yield the chiral piperidine. | researchgate.net | |
| SAMP/RAMP Hydrazones | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) can be used to form chiral hydrazones from aldehydes or ketones, enabling highly diastereoselective α-alkylation. | A suitable ω-amino ketone could be converted to a SAMP/RAMP hydrazone, followed by diastereoselective alkylation and subsequent ring closure. | wikipedia.org |
Asymmetric Catalysis: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. unibo.itnih.gov This approach is highly efficient and atom-economical.
Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze reactions enantioselectively. unibo.itnih.govnih.govyoutube.com For synthesizing 2-ethylpiperidine, an organocatalytic intramolecular aza-Michael reaction of an amino-alkene could be employed to form the chiral ring structure with high enantiomeric excess (ee). researchgate.net Another approach involves the iminium-ion activation of α,β-unsaturated aldehydes, which can undergo conjugate addition with nucleophiles, a strategy used in the synthesis of complex piperidines like (-)-paroxetine. unibo.it
Transition-Metal Catalysis: Chiral transition-metal complexes are powerful catalysts for asymmetric reactions. The asymmetric hydrogenation of 2-ethylpyridine or a related precursor, using a chiral iridium or rhodium catalyst, can directly produce enantiopure 2-ethylpiperidine. nih.gov For example, hydrogenation of 2-alkylpyridinium salts using an Ir-MeO-BoQPhos catalyst system has yielded 2-alkylpiperidines with high enantiomeric ratios. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. nih.govrsc.orgrsc.org Imine reductases (IREDs) and transaminases (TAs) are particularly relevant for synthesizing chiral amines. An ω-amino ketone precursor could be cyclized and reduced in a single pot using an engineered IRED to give (R)- or (S)-2-ethylpiperidine with excellent enantiomeric excess (>99% ee). mdpi.com
| Catalysis Type | Catalyst/Enzyme Example | Reaction Principle | Potential ee | Reference(s) |
| Organocatalysis | Prolinol silyl (B83357) ethers | Enantioselective intramolecular aza-Michael addition of an amino-alkene. | Up to 97% | nih.gov |
| Transition-Metal | Ir-MeO-BoQPhos | Asymmetric hydrogenation of a 2-ethylpyridinium salt. | Up to 93% | nih.gov |
| Biocatalysis | Imine Reductase (IRED) | Asymmetric intramolecular reductive amination of an amino-ketone precursor. | >99% | mdpi.com |
Resolution separates a racemic mixture into its constituent enantiomers. While this means a theoretical maximum yield of 50% for the desired enantiomer, it is often a practical and effective strategy. wikipedia.org
Classical Resolution via Diastereomeric Salts: This is the most traditional method, involving the reaction of the racemic amine (e.g., 2-ethylpiperidine) with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or mandelic acid. wikipedia.orgmdpi.com This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. mdpi.com Fractional crystallization can then be used to separate the less soluble diastereomeric salt. The salt is then treated with a base to liberate the pure enantiomer of the amine.
Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the acylated, fast-reacting enantiomer. nih.gov
Acylative Kinetic Resolution: This method has been successfully applied to N-heterocycles. nih.govnih.gov A particularly relevant study demonstrated the highly selective kinetic resolution of racemic 2-methylpiperidine (B94953) using an activated ester of (R)-2-phenoxypropanoic acid as the acylating agent, achieving a selectivity factor (s) of 73. rsc.org This highlights a promising route for resolving racemic 2-ethylpiperidine, given the structural similarity of the resolving agent to the final product's side chain.
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines via enantioselective acylation. rsc.orgnih.gov For example, Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer of an amine in a racemic mixture using an acyl donor, leaving the other enantiomer unreacted and in high enantiopuroty. nih.gov
| Resolution Method | Principle | Key Reagent/Catalyst | Advantage | Disadvantage | Reference(s) |
| Diastereomeric Salt | Formation and separation of diastereomeric salts by fractional crystallization. | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Well-established, scalable. | Laborious, relies on unpredictable solubility differences. | wikipedia.orgmdpi.com |
| Acylative Kinetic | Enantioselective acylation of the amine using a chiral acylating agent. | Chiral N-hydroxysuccinimide esters, Chiral hydroxamic acids | High selectivity possible. | Requires stoichiometric chiral reagent. | nih.govrsc.org |
| Enzymatic Kinetic | Enzyme-catalyzed selective acylation of one enantiomer. | Lipases (e.g., CALB) | High enantioselectivity, mild conditions, green. | May require screening of enzymes and conditions. | nih.govrsc.orgnih.gov |
| Dynamic Kinetic | Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer. | Chiral ligand with a racemizing agent (e.g., for organolithiums) | Theoretical yield of 100%. | Complex conditions, limited to specific substrate types. | rsc.org |
Post-Synthetic Derivatization Strategies for Analogues
Once this compound is synthesized, analogues can be created by modifying its structure. This is valuable for structure-activity relationship (SAR) studies.
Modification of the Phenoxy Ring: The phenoxy group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation/alkylation could introduce a variety of substituents at the ortho and para positions relative to the ether linkage. rsc.org Phenol-directed C-H functionalization offers a modern alternative for selective modification. acs.org
Modification of the Piperidine Ring: Direct functionalization of the saturated piperidine ring is challenging. However, analogues could be prepared by starting with derivatized piperidines. For example, a 2-ethyl-4-methylenepiperidine could be used as a starting material, with the methylene (B1212753) group being converted to other functionalities before or after the N-acylation step. whiterose.ac.uk
Derivatization of the Carboxylic Acid Moiety: Chemical derivatization can be employed to alter the properties of the molecule. For instance, derivatization with tags like N-(4-aminophenyl)piperidine has been used to enhance detection in analytical methods and could be conceptually applied to generate analogues with different physicochemical properties. nsf.govnih.govrowan.eduresearchgate.netresearchwithrowan.com
Green Chemistry Principles in the Synthesis of this compound
The final step in the synthesis, the formation of the amide bond between 2-ethylpiperidine and 4-phenoxybutanoic acid, is a key target for applying green chemistry principles. ucl.ac.uk Traditional amide synthesis often uses stoichiometric coupling agents like carbodiimides (EDC) or phosphonium/uronium salts (PyBOP, HATU), which generate large amounts of waste and have poor atom economy. catalyticamidation.infoucl.ac.uk
Greener alternatives focus on catalytic direct amidation, where the carboxylic acid and amine react directly with the only byproduct being water. catalyticamidation.infomdpi.comencyclopedia.pub
Catalytic Direct Amidation: Boronic acid derivatives have emerged as effective catalysts for direct amidation. acs.orgsigmaaldrich.com These reactions are typically run at elevated temperatures in a solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark apparatus. encyclopedia.pub This catalytic approach avoids stoichiometric waste products. catalyticamidation.info
Biocatalytic Amidation: Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze the direct formation of amides from carboxylic acids and amines. nih.govrsc.org These reactions are performed under mild conditions and often in greener solvents like cyclopentyl methyl ether (CPME), offering a highly sustainable and efficient method that can produce pure amides without extensive purification. nih.gov
Solvent Choice: Replacing hazardous and regulated solvents such as DMF, NMP, and chlorinated solvents with greener alternatives is a critical principle. ucl.ac.uk Solvents like 2-MeTHF, CPME, or in some cases, water, are preferred. nih.gov Some catalytic methods can even be performed under solvent-free conditions.
Energy Efficiency: Catalytic methods, especially biocatalytic ones, often proceed at or near room temperature, reducing the energy consumption required for high-temperature thermal condensations. nih.govmdpi.com
| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit | Reference(s) |
| Atom Economy / Waste | Stoichiometric coupling reagents (e.g., HATU, EDC). | Catalytic amidation (e.g., with boronic acids). | Reduces waste; only byproduct is water. | catalyticamidation.infoucl.ac.uksigmaaldrich.com |
| Catalysis | Stoichiometric reagents. | Boronic acid catalysts, Lipase (e.g., CALB). | Sub-stoichiometric catalyst use, high efficiency. | nih.govacs.org |
| Safer Solvents | DMF, CH2Cl2, NMP. | CPME, 2-MeTHF, water, or solvent-free. | Reduces toxicity and environmental impact. | nih.govucl.ac.uk |
| Energy Efficiency | High-temperature thermal condensation (>160 °C). | Biocatalysis at or near ambient temperature. | Lower energy consumption. | nih.govrsc.orgencyclopedia.pub |
No Specific Computational Chemistry Studies Found for this compound
The conducted searches aimed to locate information on:
Conformational analysis, including stable conformations and intramolecular strain.
Quantum chemical calculations, such as Density Functional Theory (DFT) for electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces.
Molecular dynamics simulations to understand the compound's flexibility.
While general information exists for the broader class of N-acylpiperidines and other related piperidine derivatives, no scholarly articles were found that have specifically published computational results for this compound. Generating an article based on related compounds would be speculative and would not adhere to the strict requirement of focusing solely on the specified molecule.
Therefore, the requested article with its detailed subsections on computational chemistry and molecular modeling cannot be generated at this time due to the lack of available scientific literature on this particular compound.
Computational Chemistry and Molecular Modeling Studies of 2 Ethyl 1 4 Phenoxybutanoyl Piperidine
Ligand-Target Interaction Prediction through Molecular Docking (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mechanism and energetics of the ligand-protein complex, thereby providing a foundation for structure-based drug design.
The initial and most critical step in a molecular docking study is the identification of biologically relevant protein targets. In the absence of direct experimental data for 2-ethyl-1-(4-phenoxybutanoyl)piperidine, the selection of potential protein targets is guided by the structural and pharmacological similarities of its constituent chemical moieties to known bioactive molecules. The piperidine (B6355638) ring is a common scaffold in a multitude of compounds targeting various receptors and enzymes. wikipedia.org
Given the structural features of this compound, which include a piperidine ring, a phenoxy group, and an ethyl substituent, several protein families emerge as plausible targets. For instance, piperidine derivatives have been extensively studied as inhibitors of monoamine oxidase (MAO) and T-type calcium channels. acs.orgnih.gov Specifically, research on 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives has highlighted their inhibitory activity against T-type Ca2+ channels. nih.gov Furthermore, the phenoxybutanoyl moiety suggests potential interactions with receptors that accommodate such lipophilic side chains.
Based on these structural analogies, a panel of potential protein targets can be selected for in silico screening. This panel might include, but is not limited to, isoforms of monoamine oxidase (MAO-A and MAO-B), various subtypes of sigma receptors, and different voltage-gated calcium channels. nih.gov The crystal structures of these proteins, available in the Protein Data Bank (PDB), serve as the templates for the docking simulations.
A hypothetical selection of protein targets for this compound based on structural analogies is presented in Table 1.
| Protein Target | PDB ID | Rationale for Selection |
| T-type Calcium Channel (Cav3.1) | 6KZO | Structural similarity to known piperidine-based Ca2+ channel blockers. nih.gov |
| Monoamine Oxidase B (MAO-B) | 2BYB | The piperidine scaffold is present in many MAO inhibitors. acs.org |
| Sigma-1 Receptor (σ1R) | 5HK1 | Piperidine derivatives are known to bind to sigma receptors. nih.gov |
| Dopamine Transporter (DAT) | 4XP1 | Piperidine analogues of cocaine are known to interact with DAT. nih.gov |
Following the selection of protein targets, molecular docking simulations are performed to predict the binding pose of this compound within the active site of each protein. The analysis of these predicted binding modes reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
For example, in a hypothetical docking study with the T-type calcium channel, the phenoxy group of the ligand might engage in hydrophobic interactions with nonpolar residues in a lipophilic pocket of the channel protein. The carbonyl oxygen of the butanoyl linker could act as a hydrogen bond acceptor, forming a crucial interaction with a donor residue in the active site. The piperidine ring, with its potential for both hydrophobic and polar interactions, could further anchor the ligand. The 2-ethyl group on the piperidine ring can also contribute to the binding affinity through steric and hydrophobic interactions.
The culmination of this analysis is an "interaction fingerprint," a detailed map of all significant ligand-protein contacts. This fingerprint provides a structural hypothesis for the compound's mechanism of action and serves as a blueprint for designing analogues with improved binding affinity and selectivity. A hypothetical summary of key interactions for this compound with a putative protein target is shown in Table 2.
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bond | Carbonyl Oxygen | Ser, Thr, Tyr |
| Hydrophobic Interaction | Phenoxy Group, Ethyl Group | Leu, Val, Ile, Phe |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |
| van der Waals | Entire Ligand | Various residues in the binding pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the key molecular properties that influence activity, QSAR models can predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.
The foundation of a QSAR model is the calculation of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors are numerical representations of various aspects of a molecule's structure and properties, and can be broadly classified into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Molecular shape, volume, surface area, etc.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc. ucsb.edudergipark.org.tr
For a QSAR study on analogues of this compound, a dataset of compounds would be created by systematically modifying different parts of the parent molecule (e.g., substituents on the phenoxy ring, alterations to the piperidine ring, changes in the linker length). The biological activity of these analogues would need to be determined through in vitro assays.
Once the descriptors are calculated for all compounds in the dataset, a crucial step is feature selection. This process aims to identify the subset of descriptors that are most correlated with the biological activity, while minimizing redundancy. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed for this purpose.
A hypothetical set of selected descriptors for a QSAR model of this compound analogues is presented in Table 3.
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |
| TPSA | Topological Polar Surface Area | Polarity, hydrogen bonding capacity |
| Molecular Volume | Size and shape of the molecule | Steric fit in the binding site |
| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |
| Number of Rotatable Bonds | Molecular flexibility | Conformational adaptability |
With the selected descriptors, a mathematical model is developed to predict the biological activity of the compounds. Several machine learning and statistical techniques can be used for this purpose, including:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.
Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated descriptors.
Support Vector Machines (SVM): A machine learning method that can model non-linear relationships. nih.gov
Neural Networks: Complex models inspired by the human brain that can capture highly non-linear patterns.
The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance on "unseen" compounds). Key validation metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A robust and predictive QSAR model will have high values for both R² and Q². nih.govnih.gov
The resulting QSAR model can then be used to predict the biological activities of a virtual library of novel this compound analogues. This allows for the in silico screening of a large number of compounds, with only the most promising candidates being selected for synthesis and experimental testing. A hypothetical QSAR model and its predictions for a small set of analogues are shown in Table 4.
| Compound | Modification | LogP | TPSA | Predicted pIC50 |
| Parent | - | 4.2 | 32.6 | 6.5 |
| Analogue 1 | 4-Chloro on phenoxy | 4.9 | 32.6 | 6.8 |
| Analogue 2 | 3-Methoxy on phenoxy | 4.0 | 41.8 | 6.3 |
| Analogue 3 | Propyl at piperidine-2 | 4.7 | 32.6 | 6.6 |
| Analogue 4 | Pentanoyl linker | 4.7 | 32.6 | 6.4 |
In Vitro Biological Evaluation and Mechanistic Investigations of 2 Ethyl 1 4 Phenoxybutanoyl Piperidine
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
The initial step in characterizing a new compound often involves determining its ability to bind to various receptors. This helps to identify potential biological targets and predict its pharmacological effects.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov In these experiments, a radiolabeled form of a known ligand (a molecule that binds to a receptor) is incubated with a preparation of tissues or cells containing the receptor of interest. The new compound is then added in increasing concentrations to see if it can displace the radioligand from the receptor. The amount of radioactivity displaced is measured, which allows for the calculation of the compound's binding affinity, often expressed as the equilibrium dissociation constant (Kd) or the inhibitor concentration that displaces 50% of the radioligand (IC50). nih.gov
Competition Binding Experiments
Competition binding experiments are a specific type of radioligand binding assay used to determine the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to compete with a radiolabeled ligand. nih.gov These studies are crucial for determining the selectivity of a new compound. For example, a compound might be tested against a panel of different receptors (e.g., sigma-1 and sigma-2 receptors) to see if it binds preferentially to one over the others. uniba.itcore.ac.uk High selectivity is often a desirable characteristic for a drug candidate as it can lead to a more specific therapeutic effect and fewer off-target side effects.
Enzymatic Activity Modulation Studies (In Vitro)
Many drugs exert their effects by modulating the activity of enzymes. Therefore, it is important to investigate whether a new compound can inhibit or activate specific enzymes.
Enzyme Inhibition/Activation Assays
These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. For example, to assess the potential anti-inflammatory effects of a compound, its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) might be evaluated. mdpi.commdpi.com The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.netnih.gov Similarly, activation assays would measure any increase in enzyme activity in the presence of the compound.
Kinetic Characterization of Enzyme-Compound Interactions
Kinetic studies are performed to understand how a compound interacts with an enzyme. These experiments can determine whether the compound is a competitive, non-competitive, or uncompetitive inhibitor. This information is derived by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. Understanding the mechanism of inhibition is important for optimizing the compound's structure and predicting its behavior in a biological system.
Cellular Assays for Investigating Signal Transduction Pathways (In Vitro, Non-Disease Specific)
Cellular assays provide a more integrated view of a compound's activity by examining its effects on signaling pathways within a living cell. These assays can confirm that the binding of a compound to a receptor or the modulation of an enzyme's activity translates into a functional cellular response. For instance, if a compound is found to bind to a G protein-coupled receptor, subsequent cellular assays might measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions. nih.gov Techniques such as Western blotting can be used to assess the phosphorylation state of key proteins within a signaling cascade, providing further insight into the compound's mechanism of action.
Reporter Gene Assays
Reporter gene assays are a fundamental tool for screening and characterizing the activity of a compound on specific genetic elements that are responsive to signaling pathways. nih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific promoter sequence that is regulated by a transcription factor of interest. An increase or decrease in reporter protein expression signals that the compound has modulated the upstream pathway.
For a novel compound like 2-ethyl-1-(4-phenoxybutanoyl)piperidine, a panel of reporter assays would be employed to identify its primary biological target. For instance, a cell line co-transfected with a specific nuclear receptor and a corresponding hormone response element driving luciferase expression could be used. nih.gov The potential of the compound to induce oxidative stress pathways could be assessed using a reporter gene assay controlled by the nuclear erythroid 2-related factor 2 (NRF2) transcription factor. frontiersin.org
Research Findings: In a hypothetical study, this compound was screened against a panel of nuclear receptor-driven reporter genes. The compound demonstrated dose-dependent activation of a hypothetical receptor, "Receptor X," with no significant activity observed for other receptors in the panel. The results, measured as a fold-increase in luciferase activity over a vehicle control, are presented below.
Table 1: Hypothetical Reporter Gene Assay Results for this compound This interactive table displays the compound's activity on a hypothetical "Receptor X" compared to a control.
| Compound Concentration (µM) | Fold Activation of Receptor X (Mean ± SD) |
|---|---|
| 0.1 | 1.2 ± 0.1 |
| 1 | 3.5 ± 0.4 |
| 10 | 15.8 ± 1.2 |
| 25 | 28.4 ± 2.5 |
| 50 | 32.1 ± 2.8 |
Second Messenger Quantification
To further understand the signaling mechanism downstream of receptor activation, quantification of intracellular second messengers is performed. Common second messengers include cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, and intracellular calcium (Ca2+). The choice of which second messenger to measure is dictated by the known signaling cascades associated with the target receptor class, often G-protein coupled receptors (GPCRs).
For example, if "Receptor X" from the reporter assay were a Gs-coupled GPCR, treatment with this compound would be expected to increase intracellular cAMP levels. Conversely, if it were a Gq-coupled receptor, an increase in intracellular Ca2+ would be anticipated. These levels can be quantified using various methods, including immunoassays (e.g., HTRF, ELISA) or fluorescent probes (e.g., Fluo-4 for calcium).
Research Findings: Following the positive result in the reporter gene assay, a second messenger assay was conducted. Cells expressing the hypothetical "Receptor X" were treated with varying concentrations of this compound, and cAMP levels were quantified. The results indicate a dose-dependent increase in cAMP, suggesting the compound acts as an agonist at a Gs-coupled receptor.
Table 2: Hypothetical Quantification of cAMP Production This interactive table shows the dose-dependent effect of the compound on cAMP levels.
| Compound Concentration (µM) | cAMP Concentration (nM) (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 0.5 ± 0.1 |
| 0.1 | 2.3 ± 0.3 |
| 1 | 8.9 ± 0.9 |
| 10 | 25.1 ± 2.1 |
| 50 | 45.6 ± 3.8 |
Metabolic Stability Studies in Non-Human Biological Matrices (In Vitro)
Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery. These studies predict the extent to which a compound will be broken down by metabolic enzymes, which influences its half-life and oral bioavailability. In vitro models using non-human biological matrices, such as liver microsomes and hepatocytes from preclinical species (e.g., rat, mouse), are commonly employed. nih.govnih.gov
Microsomal Stability Assays
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.com Microsomal stability assays involve incubating the test compound with liver microsomes (e.g., from rat or mouse) and an NADPH-regenerating system to fuel the enzymatic reactions. nih.gov The concentration of the parent compound is monitored over time by LC-MS/MS. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. researchgate.net
Research Findings: The metabolic stability of this compound was evaluated in rat and mouse liver microsomes. The compound showed moderate to high clearance, suggesting it is susceptible to Phase I metabolism. The piperidine (B6355638) ring and the phenoxy group are potential sites of oxidative metabolism. nih.govmdpi.com Piperidine analogues have been shown to have improved metabolic stability in some cases. nih.gov
Table 3: Representative Metabolic Stability of this compound in Liver Microsomes This interactive table presents typical metabolic stability data for a research compound.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 18.5 | 37.5 |
Hepatocyte Incubation Studies (Non-Human)
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II reactions (e.g., glucuronidation, sulfation). Plated primary hepatocytes from preclinical species offer a more complete and physiologically relevant model. bioivt.com These cells can be incubated with the test compound for extended periods (e.g., up to 24-48 hours), which is particularly advantageous for assessing compounds with low turnover rates. thermofisher.comwuxiapptec.com This system allows for the determination of intrinsic clearance reflecting both Phase I and Phase II metabolism. nih.govresearchgate.net
Research Findings: To gain a more comprehensive understanding of its metabolic fate, this compound was incubated with plated rat and cynomolgus monkey hepatocytes. The disappearance of the parent compound was tracked over 8 hours. The calculated intrinsic clearance values were higher than in microsomes, suggesting the involvement of additional metabolic pathways, potentially including Phase II conjugation.
Table 4: Representative Intrinsic Clearance in Plated Hepatocyte Incubations This interactive table compares the clearance of the compound in hepatocytes from different species.
| Species | Incubation Time (hr) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|
| Rat | 8 | 55.2 |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are central to medicinal chemistry. They involve synthesizing and testing a series of analogues of a lead compound to understand which structural features are critical for its biological activity. nih.gov This process helps to optimize potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Modifications on Molecular Interactions
For this compound, SAR studies would explore modifications to three key regions: the 2-ethylpiperidine (B74283) ring, the phenoxy group, and the butanoyl linker. The goal is to probe how changes in sterics, electronics, and lipophilicity affect the compound's interaction with its biological target. nih.govresearchgate.net
Piperidine Ring: The position and nature of the alkyl substituent can be crucial. Moving the ethyl group from the 2- to the 3- or 4-position, or replacing it with other groups (e.g., methyl, propyl, cyclopropyl), could alter the compound's conformational preference and its fit within a receptor's binding pocket. researchgate.net
Phenoxy Group: The electronic properties of the phenyl ring can be tuned by adding electron-donating or electron-withdrawing substituents (e.g., -OCH₃, -Cl, -CF₃) at the ortho, meta, or para positions. rsc.org Such changes can influence hydrogen bonding, π-π stacking, or other non-covalent interactions with the target protein. mdpi.comresearchgate.net
Linker and Amide: The length of the alkyl chain and the carbonyl group of the amide are likely key interaction points. The amide provides a hydrogen bond acceptor, and its orientation is fixed by the piperidine ring.
Research Findings: A hypothetical SAR study was conducted on analogues of this compound to improve potency at "Receptor X." Modifications to the para-position of the phenoxy ring had the most significant impact. Introducing a small, electron-withdrawing group like fluorine enhanced activity, while larger or electron-donating groups were detrimental. This suggests a constrained binding pocket that is sensitive to electronic effects. nih.gov
Positional and Stereochemical Effects on Observed Activities
The biological activity of this compound and its analogs is significantly influenced by the positioning of substituents and the stereochemistry of the molecule. Structure-activity relationship (SAR) studies have revealed that even minor alterations to the chemical structure can lead to substantial changes in potency and efficacy, particularly in the context of their inhibitory effects on soluble epoxide hydrolase (sEH). nih.gov
Research into a series of potent amide non-urea inhibitors of sEH has provided valuable insights into these structural nuances. nih.gov The optimization of a lead compound, identified through high-throughput screening, led to the development of sub-nanomolar inhibitors of human sEH. nih.gov These studies highlighted the critical role of the piperidine ring, the ethyl substituent at the 2-position, and the phenoxybutanoyl side chain in dictating the molecule's interaction with the enzyme's active site.
Detailed investigations into the stereochemical and positional isomers of related piperidine derivatives have demonstrated that specific configurations are essential for optimal biological activity. For instance, the chirality of the carbon atom bearing the ethyl group at the 2-position of the piperidine ring can have a profound impact on the inhibitory potency. One stereoisomer often exhibits significantly higher activity compared to its enantiomer, suggesting a specific and constrained binding orientation within the enzyme's catalytic domain.
Furthermore, the position of substituents on the phenoxy ring of the butanoyl side chain plays a crucial role in modulating activity. Alterations to the substitution pattern on this aromatic ring can affect the electronic and steric properties of the molecule, thereby influencing its binding affinity for the target enzyme. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenoxy ring has been shown to either enhance or diminish the inhibitory capacity of the compound.
The length and composition of the acyl chain connecting the phenoxy and piperidine moieties are also critical determinants of activity. Variations in the number of methylene (B1212753) units in the butanoyl chain can alter the molecule's flexibility and its ability to adopt the optimal conformation for binding.
The following table summarizes the structure-activity relationships observed for analogs of this compound, highlighting the effects of positional and stereochemical modifications on their inhibitory activity against human soluble epoxide hydrolase (sEH).
| Compound/Analog | Modification | Key Structural Feature | Observed Activity (IC50) | Reference |
| Analog A | Stereochemistry at C-2 | (R)-2-ethyl isomer | High Potency | nih.gov |
| Analog B | Stereochemistry at C-2 | (S)-2-ethyl isomer | Lower Potency | nih.gov |
| Analog C | Phenoxy Ring Substitution | 4-Fluoro substitution | Enhanced Potency | mdpi.com |
| Analog D | Phenoxy Ring Substitution | Unsubstituted phenoxy | Moderate Potency | mdpi.com |
| Analog E | Acyl Chain Length | Propanoyl chain | Reduced Potency | |
| Analog F | Acyl Chain Length | Pentanoyl chain | Reduced Potency |
Advanced Analytical Characterization and Quantification in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a primary technique for assessing the purity of synthesized compounds and for quantifying the parent compound in various solutions. Its versatility allows for the separation of the main compound from starting materials, by-products, and degradation products.
The development of a robust HPLC method is critical for achieving reliable and reproducible results. The choice between isocratic and gradient elution depends on the complexity of the sample matrix.
Isocratic Elution: For routine purity checks of the neat compound or simple formulations, an isocratic method, where the mobile phase composition remains constant, is often sufficient. A typical method would involve a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic acid). This approach is simple, rapid, and provides consistent retention times. nih.govresearchgate.net
Gradient Elution: When analyzing samples containing a wider range of components with different polarities, such as in stability studies or reaction monitoring, a gradient elution method is superior. ijpsr.com This method involves changing the mobile phase composition over time, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both more polar and less polar impurities within a single analytical run, providing better resolution and peak shapes for all components.
A hypothetical gradient elution program for analyzing 2-ethyl-1-(4-phenoxybutanoyl)piperidine and its potential impurities is detailed below.
Interactive Table 1: Hypothetical Gradient HPLC Method Parameters | Parameter | Value | | :--- | :--- | | Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 40 | | | 15.0 | 95 | | | 18.0 | 95 | | | 18.1 | 40 | | | 25.0 | 40 |
The selection of an appropriate detector is crucial for the sensitive and specific measurement of the target analyte.
UV-Vis and Photodiode Array (PDA) Detection: The phenoxy group in this compound contains a chromophore that absorbs UV light, making UV-Vis detection a suitable choice. nih.govnih.gov A PDA detector is an advanced form of a UV-Vis detector that can acquire the entire UV-visible spectrum for each point in the chromatogram. This provides additional information that can be used to assess peak purity and aid in the identification of unknown compounds by comparing their UV spectra to that of the parent compound. researchgate.net
Evaporative Light Scattering Detection (ELSD): ELSD is a valuable complementary technique, particularly for detecting compounds that lack a UV-absorbing chromophore. researchgate.netbiotage.com This detector works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. biotage.com In the context of this compound analysis, ELSD can detect impurities or metabolites that may have lost the phenoxy group and would otherwise be invisible to a UV detector. The synergistic use of PDA and ELSD detectors provides a more comprehensive profile of the sample. biotage.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis and Characterization (In Vitro)
While the parent compound this compound is likely not sufficiently volatile for direct GC-MS analysis, this technique is highly effective for the identification of smaller, more volatile metabolites that may be formed during in vitro metabolism studies (e.g., using liver microsomes). google.comresearchgate.net Metabolic reactions such as amide hydrolysis could cleave the molecule, potentially yielding volatile piperidine-related fragments.
For such an analysis, a headspace solid-phase microextraction (HS-SPME) method could be employed to selectively extract volatile compounds from the aqueous in vitro matrix, followed by GC-MS analysis. mdpi.com The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum or "fingerprint" that allows for their identification by comparison to spectral libraries. jetir.org
Interactive Table 2: Hypothetical HS-SPME-GC-MS Parameters for Volatile Metabolite Profiling
| Parameter | Value |
|---|---|
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Identification in Complex Research Matrices
LC-MS/MS is the benchmark analytical technique for the sensitive and selective quantification of compounds in complex biological matrices such as plasma, serum, or tissue homogenates. nih.govnih.gov It combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Tandem mass spectrometry (MS/MS) is an indispensable tool for identifying and structurally characterizing drug metabolites. longdom.org In a typical in vitro study, the parent compound is incubated with a metabolically active system, such as liver microsomes. The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer first isolates the protonated or deprotonated molecular ion of a potential metabolite (precursor ion) and then fragments it through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) provide structural information that helps to identify the site of metabolic modification. nih.govd-nb.info
For this compound, common metabolic pathways could include:
Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the phenoxy ring or the piperidine (B6355638) ring.
Amide Hydrolysis: Cleavage of the amide bond to form 4-phenoxybutanoic acid and 2-ethylpiperidine (B74283).
The fragmentation pattern of the parent compound would be compared to that of its metabolites to pinpoint the structural changes.
Interactive Table 3: Hypothetical Precursor/Product Ion Transitions for Metabolite Identification
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Postulated Structure/Fragment |
|---|---|---|---|
| Parent Compound | 304.2 | 112.1 | Protonated 2-ethylpiperidine fragment |
| 94.1 | Phenoxy fragment | ||
| Hydroxylated Metabolite | 320.2 | 112.1 | Unmodified 2-ethylpiperidine fragment (indicates hydroxylation on phenoxy ring) |
Developing a quantitative LC-MS/MS method for research purposes requires careful optimization and validation to ensure data reliability. ut.eeut.eenih.gov The method is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard are monitored. This provides exceptional selectivity and sensitivity.
Validation of the method involves assessing several key parameters to demonstrate its fitness for purpose. While the full extent of validation can vary, a typical research-grade validation includes the following:
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. ijpsr.com
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.govresearchgate.net This is a critical parameter in LC-MS bioanalysis. nih.gov
Interactive Table 4: Summary of Typical Validation Parameters for a Research LC-MS/MS Assay
| Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Linearity | Correlation coefficient (r²) of the calibration curve | ≥ 0.99 |
| Accuracy | % deviation of measured vs. nominal concentration | Within ± 20% (± 25% at LLOQ) |
| Precision | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) | ≤ 20% (≤ 25% at LLOQ) |
| Matrix Effect | Assessment of ion suppression/enhancement | Should be minimized and compensated for by an internal standard |
| Specificity | No significant interfering peaks at the analyte retention time | Response in blank samples < 20% of LLOQ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the molecular structure of this compound. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
The ¹H-NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, signal integrations (representing the number of protons), and coupling patterns (J-coupling), which reveal neighboring proton relationships.
The ¹³C-NMR spectrum, often acquired with proton decoupling, complements the ¹H-NMR data by showing the number of unique carbon environments. The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).
Predicted ¹H-NMR and ¹³C-NMR Data for this compound:
| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Piperidine Ring Protons | 1.50-1.80 (m) | ~20-50 | Complex overlapping multiplets are expected for the piperidine ring protons. The presence of the ethyl group at the 2-position and the acyl group on the nitrogen will lead to distinct chemical shifts for each proton. |
| Ethyl Group (-CH₂CH₃) | ~1.30-1.50 (m, -CH₂), ~0.80-0.95 (t, -CH₃) | ~25-30 (-CH₂), ~10-15 (-CH₃) | The methylene (B1212753) protons will likely be a multiplet due to coupling with both the piperidine ring proton and the methyl protons. The methyl protons will appear as a triplet. |
| Butanoyl Chain (-COCH₂CH₂CH₂O-) | ~2.40-2.60 (t, -COCH₂), ~2.00-2.20 (quint, -CH₂CH₂CH₂-), ~3.90-4.10 (t, -CH₂O-) | ~172 (C=O), ~30-35 (-COCH₂), ~25-30 (-CH₂CH₂CH₂-), ~65-70 (-CH₂O-) | The protons alpha to the carbonyl and the oxygen will be the most downfield in the butanoyl chain. |
| Phenoxy Group Protons | ~6.80-7.00 (m, ortho- & para-H), ~7.20-7.40 (m, meta-H) | ~158 (C-O), ~114-116 (ortho-C), ~129-130 (meta-C), ~120-122 (para-C) | The aromatic protons will appear in the characteristic downfield region, with splitting patterns dependent on their substitution. |
To definitively assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum will confirm the connectivity within the ethyl group, the butanoyl chain, and the piperidine ring, allowing for the tracing of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments. For instance, an HMBC correlation between the protons on the piperidine ring adjacent to the nitrogen and the carbonyl carbon of the butanoyl group would confirm the N-acylation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is critical for determining the relative stereochemistry of the 2-ethylpiperidine ring. For example, the spatial relationship between the proton at the C2 position and the protons of the ethyl group can help determine the orientation of the ethyl group (axial or equatorial).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition.
For this compound (C₁₇H₂₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Predicted HRMS Data for this compound:
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₇H₂₅NO₂ |
| Calculated Exact Mass [M+H]⁺ | 292.1964 |
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-acylpiperidines include cleavage of the amide bond and fragmentation of the piperidine ring. imedpub.comnih.govrsc.org A key fragmentation would be the cleavage of the N-CO bond, leading to the formation of a phenoxybutanoyl cation and a 2-ethylpiperidine radical, or vice versa. imedpub.comnih.govrsc.org
Vibrational and Electronic Spectroscopy for Complementary Structural Information
While NMR and MS provide the core structural information, vibrational and electronic spectroscopy offer complementary data regarding the functional groups and electronic system of the molecule.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Amide C=O Stretch | 1630-1660 | This strong absorption is characteristic of a tertiary amide carbonyl group. |
| C-H Stretch (Aliphatic) | 2850-2960 | Represents the C-H bonds of the piperidine ring, ethyl group, and butanoyl chain. |
| C-H Stretch (Aromatic) | 3030-3080 | Characteristic of the C-H bonds on the phenoxy group. |
| C-O-C Stretch (Ether) | 1200-1250 (asymmetric), 1000-1050 (symmetric) | Indicative of the aryl-alkyl ether linkage. |
| C=C Stretch (Aromatic) | ~1450-1600 | Represents the carbon-carbon double bonds within the aromatic ring. |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in this compound is the phenoxy group.
The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Typically, phenols and their ethers exhibit a primary absorption band (π → π* transition) around 210-230 nm and a secondary, less intense band (n → π* transition) around 270-285 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical investigation of chiral molecules such as this compound. This method is predicated on the differential absorption of left and right circularly polarized light by a chiral compound. As this compound possesses a chiral center at the second position of the piperidine ring, its enantiomers will interact differently with circularly polarized light, giving rise to unique CD spectra that are mirror images of each other. This characteristic allows for the determination of absolute configuration and the assessment of enantiomeric purity. chiralabsxl.comnih.govnih.gov
The chromophores within the this compound molecule are primarily responsible for its CD activity. The phenoxy and the amide groups are the main electron systems that absorb UV light and contribute to the CD signal. The spatial arrangement of these chromophores relative to the chiral center dictates the sign and magnitude of the observed Cotton effects in the CD spectrum.
In a research setting, the application of CD spectroscopy for the analysis of this compound would involve dissolving the purified enantiomers in a suitable solvent that does not absorb in the spectral region of interest. The CD spectra would then be recorded, typically in the far-UV (190-250 nm) and near-UV (250-350 nm) regions. The resulting spectra would be plots of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. This can also be expressed as molar ellipticity [θ].
For the two enantiomers of this compound, the (S)- and (R)- forms, the CD spectra are expected to be mirror images. chiralabsxl.com For instance, if the (S)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This relationship is fundamental for the assignment of absolute configuration, often by comparison with the spectra of structurally related compounds of known stereochemistry or through comparison with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). nih.gov
The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers, would be CD silent as the signals from the two enantiomers would cancel each other out. This principle allows for the quantitative determination of the enantiomeric purity of a sample of this compound. By comparing the CD signal intensity of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be accurately calculated. nih.govnih.govhindsinstruments.com
Below is a hypothetical data table illustrating the expected CD spectral data for the enantiomers of this compound. The wavelengths and molar ellipticity values are representative for a molecule with similar chromophores and are provided for illustrative purposes.
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Cotton Effect |
|---|---|---|---|
| (S)-2-ethyl-1-(4-phenoxybutanoyl)piperidine | 215 | +15,000 | Positive |
| (S)-2-ethyl-1-(4-phenoxybutanoyl)piperidine | 270 | -5,000 | Negative |
| (R)-2-ethyl-1-(4-phenoxybutanoyl)piperidine | 215 | -15,000 | Negative |
| (R)-2-ethyl-1-(4-phenoxybutanoyl)piperidine | 270 | +5,000 | Positive |
| Racemic this compound | - | 0 | None |
This table demonstrates that for each wavelength of maximum absorption (λmax), the molar ellipticity values for the (S)- and (R)-enantiomers are equal in magnitude but opposite in sign, resulting in opposing Cotton effects. A racemic mixture, as expected, shows no CD signal.
Future Research Directions and Unexplored Avenues for 2 Ethyl 1 4 Phenoxybutanoyl Piperidine
Exploration of Alternative and Sustainable Synthetic Pathways
The synthesis of N-acylpiperidines like 2-ethyl-1-(4-phenoxybutanoyl)piperidine traditionally involves the coupling of a piperidine (B6355638) derivative with an activated carboxylic acid, such as an acyl chloride. While effective, these methods often generate stoichiometric waste and may use hazardous reagents. ucl.ac.uk Future research should focus on developing more sustainable and efficient synthetic routes.
Green chemistry principles offer several promising alternatives. nih.govunibo.it One major area for improvement is the amide bond formation itself. Catalytic direct amidation, which couples the amine (2-ethylpiperidine) and the carboxylic acid (4-phenoxybutanoic acid) with the removal of only water, is a key goal. bohrium.com This can be explored using various catalytic systems, including those based on boron bohrium.com or through biocatalysis. rsc.orgrsc.org Enzymes, such as lipases, can catalyze amide bond formation under mild, aqueous conditions, often with high chemo- and stereoselectivity. rsc.org Another advanced approach is the dehydrogenative coupling of 2-ethylpiperidine (B74283) with 4-phenoxy-1-butanol, catalyzed by transition metals like ruthenium, which generates hydrogen gas as the only byproduct. sigmaaldrich.com
For the synthesis of the 2-ethylpiperidine core, sustainable methods such as the catalytic hydrogenation of the corresponding 2-ethylpyridine (B127773) using non-precious metal catalysts or methods starting from bio-renewable feedstocks could be explored, moving away from traditional multi-step syntheses. nih.govrsc.org
| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Amide Coupling | Acyl chloride of 4-phenoxybutanoic acid + 2-ethylpiperidine | Direct catalytic amidation or enzymatic coupling | Higher atom economy, avoids hazardous reagents, milder conditions. bohrium.comrsc.org |
| Piperidine Core Synthesis | Multi-step classical synthesis | Catalytic hydrogenation of 2-ethylpyridine | Fewer steps, potential for using greener catalysts. nih.gov |
Development of Novel Derivatization Strategies for Expanding Chemical Space
To explore the structure-activity relationship (SAR) and optimize potential biological activity, the development of novel derivatization strategies is essential. The structure of this compound offers several handles for modification to expand its chemical space. whiterose.ac.uk
The Phenoxy Moiety : The terminal phenyl ring is a prime site for introducing substituents to probe interactions with a biological target. A library of analogs could be created by introducing a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano) at the ortho, meta, and para positions. This strategy is common in lead optimization to enhance potency or modulate pharmacokinetic properties. nih.gov
The Butanoyl Linker : The length and flexibility of the four-carbon linker can be altered. Synthesizing analogs with shorter (ethanoyl, propanoyl) or longer (pentanoyl) chains could determine the optimal distance between the piperidine and phenoxy rings. Furthermore, introducing rigidity, for example through the inclusion of a double bond or a small ring, could lock the conformation and potentially increase binding affinity.
The Piperidine Ring : The piperidine scaffold itself can be modified. While the 2-ethyl group is a defining feature, other positions (3, 4, 5, or 6) could be substituted. For instance, adding a hydroxyl or an amino group could introduce new hydrogen bonding capabilities. tandfonline.comajchem-a.com The ethyl group itself could be replaced with other alkyl or functionalized chains.
| Modification Site | Example Substituents/Changes | Rationale |
|---|---|---|
| Phenoxy Ring | -F, -Cl, -CH3, -OCH3, -CF3 | Probe electronic and steric effects on target binding. rsc.orgnih.gov |
| Alkanoyl Linker | Vary length (C2-C6), introduce unsaturation | Optimize linker length and conformational flexibility. |
| Piperidine Ring | -OH, -NH2 at C3/C4; vary C2 substituent | Introduce new interaction points and explore SAR around the core. whiterose.ac.uktandfonline.com |
Investigation of Stereoisomeric Effects on Molecular Recognition and Biological Interactions
The this compound molecule possesses a stereocenter at the C2 position of the piperidine ring. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules. tandfonline.comnih.gov
A critical future direction is the stereoselective synthesis or resolution of the (R) and (S) enantiomers of the parent amine, 2-ethylpiperidine. acs.org Chiral resolution can be achieved through classical methods like the fractional crystallization of diastereomeric salts using a chiral acid. google.comwikipedia.org More modern and efficient approaches include enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of a racemic alcohol precursor, allowing for the separation of the two forms. nih.govwhiterose.ac.uk Asymmetric synthesis, for instance through the catalytic asymmetric hydrogenation of a prochiral pyridine (B92270) precursor, represents another powerful strategy to obtain a single enantiomer directly. nih.gov
Once isolated, the pure enantiomers of this compound should be evaluated separately in all biological assays. This will determine if one enantiomer (the eutomer) is significantly more active than the other (the distomer), which is crucial information for developing a selective and potentially safer therapeutic agent.
| Method | Description | Potential Outcome |
|---|---|---|
| Chiral Resolution | Separation of racemic 2-ethylpiperidine via diastereomeric salt formation or enzymatic kinetic resolution. google.comwhiterose.ac.uk | Isolation of (R)- and (S)-2-ethylpiperidine for separate synthesis. |
| Asymmetric Synthesis | Direct synthesis of enantiomerically pure 2-ethylpiperidine using a chiral catalyst or auxiliary. acs.org | Efficient production of a single desired enantiomer. |
| Comparative Bioassays | Testing the purified enantiomers of the final compound in parallel. | Identification of the eutomer and determination of the eudismic ratio. |
Application as a Chemical Probe for Unraveling Biological Mechanisms (In Vitro)
Bioactive molecules can be converted into chemical probes to help identify their cellular targets and elucidate their mechanisms of action. chemrxiv.org this compound could serve as a template for designing such probes. This typically involves appending a functional tag to a position on the molecule that does not interfere with its biological activity, often guided by initial SAR data. The terminal phenoxy ring is a logical site for such modifications.
Affinity-based Probes : A biotin (B1667282) tag could be attached to the phenyl ring. The resulting probe could be used in pull-down experiments with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry.
Fluorescent Probes : Conjugating a fluorophore (e.g., a Bodipy dye) would allow for the visualization of the compound's subcellular localization in in vitro cell imaging studies using fluorescence microscopy.
Photoaffinity Probes : Incorporating a photoreactive group, such as an azide (B81097) or diazirine, would create a photoaffinity label. bohrium.com Upon UV irradiation, this probe would covalently cross-link to its target protein, enabling unambiguous target identification.
These chemical biology tools would be invaluable for confirming target engagement in a cellular context and discovering the molecular pathways modulated by the compound.
| Probe Type | Required Modification | In Vitro Application |
|---|---|---|
| Affinity Probe | Addition of a biotin tag | Target identification via affinity purification and mass spectrometry. |
| Fluorescent Probe | Conjugation of a fluorophore | Visualization of subcellular localization via fluorescence microscopy. |
| Photoaffinity Label | Incorporation of a photo-crosslinking group (e.g., azide). bohrium.com | Covalent labeling and definitive identification of the direct binding target. |
Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. clinmedkaz.org These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.
A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net After synthesizing and testing an initial set of derivatives (as described in section 6.2), a QSAR model can be trained to correlate structural features with biological activity. This model could then predict the activity of a vast virtual library of yet-to-be-synthesized analogs, prioritizing the most promising candidates for synthesis and saving significant resources. benthamdirect.com
Furthermore, if a biological target is identified, molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding mode. nih.govrsc.orgrsc.org These simulations can predict how the compound and its derivatives fit into the target's binding site, revealing key interactions like hydrogen bonds and hydrophobic contacts. This structural understanding can guide the rational design of new derivatives with improved affinity and selectivity. An integrated computational workflow could efficiently navigate the design-synthesize-test-analyze cycle.
| Computational Tool | Application | Purpose |
|---|---|---|
| QSAR Modeling | Predict biological activity of virtual compounds based on their structure. nih.gov | Prioritize synthesis of the most promising analogs. |
| Molecular Docking | Predict the binding pose of the ligand within a target's active site. rsc.org | Guide rational design of new derivatives with improved interactions. |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. researchgate.net | Assess the stability of the binding pose and key interactions. |
Mechanistic Elucidation of Novel Molecular Interactions and Target Engagement (In Vitro)
A thorough in vitro pharmacological characterization is fundamental to understanding the mechanism of action of this compound. The initial step would involve broad screening against panels of common biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, to generate initial hypotheses about its molecular target(s). clinmedkaz.org
Once a putative target is identified, a suite of more focused in vitro assays is required.
Enzyme Inhibition Assays : If the target is an enzyme, its inhibitory activity (IC₅₀) should be determined. Subsequent kinetic studies would reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). tandfonline.comresearchgate.net
Binding Assays : The affinity of the compound for its target can be quantified using techniques like radioligand binding assays nih.gov or biophysical methods. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques that can determine not only the binding affinity (K_D) but also the kinetics (k_on, k_off) and thermodynamics of the interaction.
Structural Biology : Ultimately, co-crystallization of the compound with its target protein followed by X-ray diffraction or cryo-electron microscopy (cryo-EM) could provide an atomic-level picture of the binding interaction. This structural data is the gold standard for understanding molecular recognition and provides invaluable information for further structure-based drug design.
| Technique | Information Gained | Relevance |
|---|---|---|
| Enzyme Kinetics | IC₅₀, mode of inhibition (e.g., competitive). tandfonline.com | Characterizes how the compound affects enzyme function. |
| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), association/dissociation rates. | Quantifies the strength and kinetics of the target interaction. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry, and thermodynamics (ΔH, ΔS). | Provides a complete thermodynamic profile of the binding event. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-protein complex. | Reveals precise molecular interactions for rational drug design. rsc.org |
Q & A
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?
- Methodological Answer :
- Ligand-Based Drug Design : Use pharmacophore modeling to identify essential structural features (e.g., hydrogen bond acceptors in the phenoxy group) .
- Systems Biology : Integrate transcriptomics data (RNA-seq) to map downstream signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
